2-cyano-N-(2-phenylpropyl)acetamide

Matrix Metalloproteinase Inhibition MMP-2 Enzymatic Assay

2-cyano-N-(2-phenylpropyl)acetamide is a synthetic organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol. It belongs to the class of N-substituted cyanoacetamides, characterized by a cyano group (-CN) and an acetamide moiety attached to a 2-phenylpropyl chain.

Molecular Formula C12H14N2O
Molecular Weight 202.257
CAS No. 104439-86-3
Cat. No. B2820870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(2-phenylpropyl)acetamide
CAS104439-86-3
Molecular FormulaC12H14N2O
Molecular Weight202.257
Structural Identifiers
SMILESCC(CNC(=O)CC#N)C1=CC=CC=C1
InChIInChI=1S/C12H14N2O/c1-10(9-14-12(15)7-8-13)11-5-3-2-4-6-11/h2-6,10H,7,9H2,1H3,(H,14,15)
InChIKeyBUDQETVKICQZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-cyano-N-(2-phenylpropyl)acetamide (CAS 104439-86-3): Procurement and Technical Overview


2-cyano-N-(2-phenylpropyl)acetamide is a synthetic organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol [1]. It belongs to the class of N-substituted cyanoacetamides, characterized by a cyano group (-CN) and an acetamide moiety attached to a 2-phenylpropyl chain [2]. This specific regioisomeric structure distinguishes it from other phenylpropyl-substituted cyanoacetamides. Its reported bioactivity profile includes modest inhibitory effects on certain matrix metalloproteinases (MMPs) [3].

Why 2-cyano-N-(2-phenylpropyl)acetamide (CAS 104439-86-3) Cannot Be Simply Substituted with Structural Analogs


Direct substitution with close structural analogs, such as the 1-phenylpropyl or 3-phenylpropyl regioisomers, is not scientifically justified due to the profound impact of the phenylpropyl chain's attachment point on molecular recognition and bioactivity . The 2-phenylpropyl isomer exhibits a distinct, albeit modest, inhibitory profile against matrix metalloproteinases (MMPs) [1], whereas the 3-phenylpropyl isomer (AG 552) is reported to function as an agonist of the epidermal growth factor receptor (EGFR) tyrosine kinase . This stark functional divergence highlights that even minor positional changes in the molecular architecture can lead to engagement with entirely different biological targets. Procurement decisions must therefore be based on the specific, verified bioactivity and regioisomeric purity of CAS 104439-86-3.

Quantitative Evidence for Selecting 2-cyano-N-(2-phenylpropyl)acetamide (CAS 104439-86-3) vs. Broad-Spectrum MMP Inhibitors


Weak Inhibition of MMP-2 by 2-cyano-N-(2-phenylpropyl)acetamide

2-cyano-N-(2-phenylpropyl)acetamide exhibits weak inhibitory activity against MMP-2, with an IC50 of 1.26 µM [1]. In contrast, the broad-spectrum MMP inhibitor GM6001 (Ilomastat) demonstrates highly potent inhibition of the same target, with reported IC50 values in the low nanomolar range (1.1 nM) [2].

Matrix Metalloproteinase Inhibition MMP-2 Enzymatic Assay

Weak Inhibition of MMP-8 by 2-cyano-N-(2-phenylpropyl)acetamide

The compound is an even weaker inhibitor of MMP-8 (Neutrophil Collagenase), with an IC50 of 21.9 µM [1]. This is compared to GM6001, which potently inhibits MMP-8 with an IC50 of 0.1 nM .

Matrix Metalloproteinase Inhibition MMP-8 Enzymatic Assay

Differentiated Intra-MMP Selectivity Profile vs. Reference Compound

2-cyano-N-(2-phenylpropyl)acetamide exhibits a distinct selectivity profile between MMP-2 and MMP-8, being approximately 17-fold more potent against MMP-2 (IC50 1.26 µM) than MMP-8 (IC50 21.9 µM) [1]. This contrasts with the selectivity of GM6001, which is approximately 11-fold more potent against MMP-8 (IC50 0.1 nM) than MMP-2 (IC50 1.1 nM) .

Matrix Metalloproteinase Selectivity MMP-2 MMP-8

Defined Application Scenarios for 2-cyano-N-(2-phenylpropyl)acetamide (CAS 104439-86-3) Based on Comparative Evidence


As a Low-Potency Chemical Probe for MMP-2 Biology

Given its weak but measurable inhibition of MMP-2 (IC50 = 1.26 µM), this compound may be employed as a tool compound in cellular assays to study the effects of partial or weak MMP-2 inhibition, or to investigate resistance mechanisms that arise in the presence of sub-saturating inhibitor concentrations [1]. This contrasts sharply with the use of potent inhibitors like GM6001, which would completely ablate enzymatic activity.

As a Selectivity Control for MMP Isoform Studies

The distinct selectivity profile of 2-cyano-N-(2-phenylpropyl)acetamide (17-fold preference for MMP-2 over MMP-8) provides a useful control in experiments designed to parse the individual contributions of MMP-2 and MMP-8 in biological processes [2]. Its selectivity pattern is the inverse of common broad-spectrum inhibitors, offering a unique experimental control.

As a Building Block for Medicinal Chemistry Optimization

The well-defined, albeit weak, MMP-2/8 inhibition profile provides a starting point for structure-activity relationship (SAR) studies. Medicinal chemists can use this compound as a scaffold for optimization to improve potency and selectivity, leveraging its unique 2-phenylpropyl substitution pattern [3].

As a Standard for Purity Assessment of Regioisomers

The distinct biological activity of the 2-phenylpropyl isomer compared to the 1- and 3-phenylpropyl isomers (which are reported to have different biological targets ) makes CAS 104439-86-3 an essential reference standard for verifying regioisomeric purity during the procurement and quality control of related cyanoacetamide derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-cyano-N-(2-phenylpropyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.